Binding Affinity at 5‑HT₂A: IHCH-7113 vs. Lumateperone, Psilocin, and LSD
In a radioligand binding assay using [³H]-LSD, IHCH-7113 exhibits a Ki of 113.9 nM at the human 5‑HT₂A receptor, as reported by a commercial vendor . This affinity is >200‑fold weaker than that of its parent antagonist lumateperone (Ki = 0.54 nM) [1], yet lies within a similar range to the classic psychedelic psilocin (Ki = 25–173 nM, depending on assay) [2], and is approximately 30‑fold weaker than LSD (Ki = 3.5 nM) [3].
| Evidence Dimension | Binding affinity (Ki) at human 5‑HT₂A receptor |
|---|---|
| Target Compound Data | IHCH-7113: Ki = 113.9 nM |
| Comparator Or Baseline | Lumateperone: Ki = 0.54 nM; Psilocin: Ki = 25–173 nM; LSD: Ki = 3.5 nM |
| Quantified Difference | IHCH-7113 exhibits ~211‑fold lower affinity than lumateperone and ~33‑fold lower affinity than LSD; comparable affinity to psilocin. |
| Conditions | Human cloned 5‑HT₂A receptor; radioligand binding with [³H]-LSD (IHCH-7113, vendor data) or [³H]-Ketanserin/[³H]-LSD (comparators). |
Why This Matters
The intermediate affinity of IHCH-7113 distinguishes it from ultra‑potent agonists like LSD and antagonists like lumateperone, making it a useful probe for studying concentration‑dependent 5‑HT₂A activation in vitro and in vivo.
- [1] CAPLYTA (lumateperone) prescribing information. Intra-Cellular Therapies, Inc. (2023). View Source
- [2] Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. DOI: 10.1016/j.neuropharm.2011.01.017 View Source
- [3] Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS ONE, 5(2), e9019. DOI: 10.1371/journal.pone.0009019 View Source
